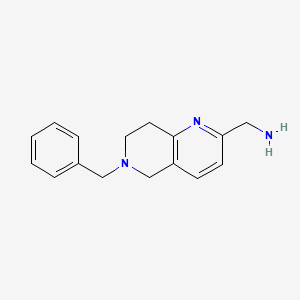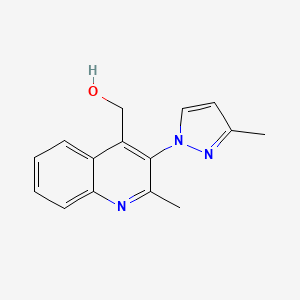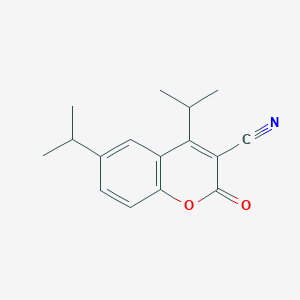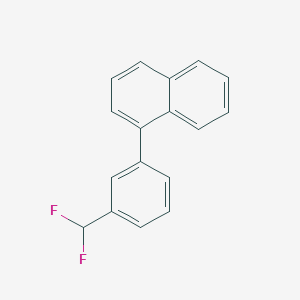
1-(3-(Difluoromethyl)phenyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-(3-(Difluorometil)fenil)naftaleno es un compuesto orgánico con la fórmula molecular C17H12F2. Pertenece a la clase de hidrocarburos aromáticos, específicamente a los derivados del naftaleno. Este compuesto se caracteriza por la presencia de un grupo difluorometil unido a un anillo fenil, que está conectado a un grupo naftaleno. La estructura única de este compuesto le confiere propiedades químicas y físicas distintivas, haciéndolo interesante en diversos campos de la investigación y la industria.
Métodos De Preparación
La síntesis de 1-(3-(Difluorometil)fenil)naftaleno se puede lograr a través de varias rutas sintéticas. Un método común implica la reacción de acoplamiento de Suzuki-Miyaura, que es una reacción ampliamente utilizada de formación de enlaces carbono-carbono catalizada por metales de transición. Esta reacción normalmente emplea catalizadores de paladio y reactivos de boro para acoplar haluros de arilo con ácidos borónicos de arilo . Las condiciones de reacción son generalmente suaves y tolerantes a diversos grupos funcionales, lo que la convierte en un método eficiente para sintetizar compuestos aromáticos complejos.
En un entorno industrial, la producción de 1-(3-(Difluorometil)fenil)naftaleno puede implicar procesos químicos a gran escala que optimizan el rendimiento y la pureza. Estos procesos suelen utilizar reactores de flujo continuo y técnicas de purificación avanzadas para garantizar una calidad de producto constante.
Análisis de las reacciones químicas
El 1-(3-(Difluorometil)fenil)naftaleno experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo. Esta reacción suele conducir a la formación de ácidos carboxílicos o cetonas, dependiendo de las condiciones de reacción.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio. Estas reacciones a menudo dan lugar a la formación de alcoholes o alcanos.
Sustitución: Las reacciones de sustitución aromática electrófila son comunes para este compuesto. Reactivos como halógenos, agentes de nitración o agentes de sulfonación pueden introducir diversos grupos funcionales en el anillo aromático.
Acoplamiento cruzado: Como se mencionó anteriormente, la reacción de acoplamiento de Suzuki-Miyaura es un método clave para formar enlaces carbono-carbono en este compuesto. Otras reacciones de acoplamiento cruzado, como la reacción de Heck o el acoplamiento de Stille, también se pueden emplear.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones de la investigación científica
El 1-(3-(Difluorometil)fenil)naftaleno tiene una amplia gama de aplicaciones en la investigación científica:
Química: El compuesto se utiliza como un bloque de construcción en la síntesis orgánica, permitiendo la construcción de moléculas más complejas. Su estructura única lo convierte en un valioso intermedio en la síntesis de fármacos y agroquímicos.
Biología: En la investigación biológica, el compuesto se puede utilizar como una sonda fluorescente debido a su naturaleza aromática.
Medicina: Las posibles propiedades farmacológicas del compuesto son de interés en la química medicinal. Puede servir como un compuesto líder para el desarrollo de nuevos fármacos dirigidos a vías biológicas específicas.
Industria: En el sector industrial, el 1-(3-(Difluorometil)fenil)naftaleno se puede utilizar en la producción de productos químicos especiales, colorantes y polímeros. Su estabilidad y reactividad lo hacen adecuado para diversos procesos de fabricación.
Análisis De Reacciones Químicas
1-(3-(Difluoromethyl)phenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. Reagents such as halogens, nitrating agents, or sulfonating agents can introduce various functional groups onto the aromatic ring.
Cross-Coupling: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a key method for forming carbon–carbon bonds in this compound. Other cross-coupling reactions, such as the Heck reaction or the Stille coupling, can also be employed.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(3-(Difluoromethyl)phenyl)naphthalene has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound can be used as a fluorescent probe due to its aromatic nature.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
El mecanismo de acción del 1-(3-(Difluorometil)fenil)naftaleno depende de su aplicación específica. En los sistemas biológicos, el compuesto puede interactuar con objetivos moleculares como enzimas, receptores o ácidos nucleicos. El grupo difluorometil puede aumentar la afinidad de unión y la selectividad del compuesto para estos objetivos, lo que lleva a efectos biológicos específicos .
En las reacciones químicas, la reactividad del compuesto está influenciada por la naturaleza atrayente de electrones del grupo difluorometil. Este grupo puede estabilizar los intermediarios de reacción y facilitar diversas transformaciones, como la sustitución aromática electrófila o las reacciones de acoplamiento cruzado.
Comparación Con Compuestos Similares
El 1-(3-(Difluorometil)fenil)naftaleno se puede comparar con otros derivados del naftaleno y compuestos sustituidos con difluorometil. Los compuestos similares incluyen:
1-Fenil-2-naftol: Este compuesto tiene un grupo hidroxilo en lugar de un grupo difluorometil, lo que lleva a diferentes propiedades químicas y reactividad.
3-(Difluorometil)benceno: Este compuesto carece del grupo naftaleno, lo que da como resultado una estructura más simple y diferentes aplicaciones.
Naftaleno: El compuesto padre del 1-(3-(Difluorometil)fenil)naftaleno, el naftaleno en sí es un simple hidrocarburo aromático con propiedades y usos distintos.
La singularidad del 1-(3-(Difluorometil)fenil)naftaleno radica en la combinación del grupo difluorometil y el grupo naftaleno, que le confiere características químicas y físicas específicas que no están presentes en otros compuestos similares .
Propiedades
Fórmula molecular |
C17H12F2 |
|---|---|
Peso molecular |
254.27 g/mol |
Nombre IUPAC |
1-[3-(difluoromethyl)phenyl]naphthalene |
InChI |
InChI=1S/C17H12F2/c18-17(19)14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-11,17H |
Clave InChI |
WBLPNYGSCDULRN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC=C3)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Bromo-2-cyclobutyl-3h-imidazo[4,5-b]pyridine](/img/structure/B11861758.png)


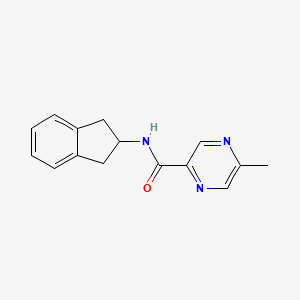
![[(Z)-(5-fluoroisoquinolin-1-yl)methylideneamino]thiourea](/img/structure/B11861791.png)
